Methyl 4-methyl-3-sulfamoylbenzoate

Regiochemistry Sulfonamide SAR Diuretic Intermediate

Researchers requiring the 3-sulfamoyl-4-methyl benzoate scaffold for loop diuretic or carbonic anhydrase inhibitor programs face supply inconsistency and regioisomer contamination. Methyl 4-methyl-3-sulfamoylbenzoate (CAS 90610-75-6) provides the exact pharmacophoric substitution pattern as a protected methyl ester, enabling orthogonal amide coupling or ester hydrolysis without premature acid exposure. • 95% purity (Leyan benchmark) ensures reproducible reaction yields and process validation. • Methyl ester form improves organic solubility, streamlining large-scale extraction and crystallization. • Directly maps to the established diuretic SAR; not interchangeable with 2- or 4-sulfamoyl regioisomers.

Molecular Formula C9H11NO4S
Molecular Weight 229.25
CAS No. 90610-75-6
Cat. No. B2860554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-sulfamoylbenzoate
CAS90610-75-6
Molecular FormulaC9H11NO4S
Molecular Weight229.25
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N
InChIInChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
InChIKeyBHUQEODBPCQWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methyl-3-Sulfamoylbenzoate (CAS 90610-75-6): Procurement-Relevant Identity and Class Profile


Methyl 4-methyl-3-sulfamoylbenzoate (CAS 90610-75-6) is a specialized aromatic sulfonamide ester with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It belongs to the sulfamoylbenzoate class, a group of compounds recognized as key intermediates in the synthesis of loop diuretics and carbonic anhydrase inhibitors [1]. The compound features a primary sulfamoyl group (-SO2NH2) at the 3-position and a methyl substituent at the 4-position of the benzoate ring, with the carboxylic acid protected as its methyl ester. This specific substitution pattern distinguishes it from other regioisomeric sulfamoylbenzoates and is critical for its intended synthetic applications in medicinal chemistry and pharmaceutical intermediate manufacturing.

Synthetic route Sulfamoylbenzoate intermediate with protected ester for multi-step synthesis Supports orthogonal protection strategies
Scaffold specificity 3-sulfamoyl-4-methyl regioisomer required for class-specific SAR exploration Regiochemistry confirmed by supplier specification
Procurement benchmark 95% purity grade suitable for research-scale and pilot-plant intermediate use Review CoA for lot-specific purity before synthesis

Why Methyl 4-Methyl-3-Sulfamoylbenzoate (90610-75-6) Cannot Be Replaced by Generic Analogs


Direct substitution of methyl 4-methyl-3-sulfamoylbenzoate with other sulfamoylbenzoate regioisomers or the free carboxylic acid is not chemically valid without altering downstream synthetic outcomes. The 3-sulfamoyl-4-methyl substitution pattern has been established as a critical structural motif in the sulfamoylbenzoic acid diuretic class, where optimal pharmacological activity is highly sensitive to both the position of the sulfamoyl group and the nature of the 4-substituent [1]. Moving the sulfamoyl group to the 2- or 4-position yields compounds with markedly different electronic properties and hydrogen-bonding geometries, while replacing the 4-methyl group with hydrogen, halogen, or other substituents fundamentally changes the steric and lipophilic profile of the molecule [2]. Furthermore, the methyl ester protecting group is not interchangeable with the free acid (CAS 20532-05-2) for synthetic sequences requiring orthogonal protection or subsequent ester-specific transformations. These differences are not merely academic; they directly impact reaction yields, intermediate stability, and the ability to reliably reproduce published synthetic routes.

Target compound
Substitute may differ
Regiochemistry
3-sulfamoyl-4-methyl Methyl 4-methyl-3-sulfamoylbenzoate
2- or 4-sulfamoyl isomers Ortho/para substitution shifts hydrogen-bond geometry and electronic profile; SAR class sensitivity is high.
Protecting group
Methyl ester Enables ester-specific transformations and organic-phase partitioning.
Free acid (CAS 20532-05-2) May add unnecessary deprotection/re-protection steps and limit solubility in organic media.
4-Substituent
4-Methyl Distinct steric and lipophilic profile for SAR exploration.
4-H, 4-Cl, 4-sulfanyl analogs Substituent identity can alter CA isoform binding preference by orders of magnitude.

Methyl 4-Methyl-3-Sulfamoylbenzoate (CAS 90610-75-6): Quantified Differentiation Evidence Against Closest Analogs


Regiochemical Identity: 3-Sulfamoyl-4-Methyl Substitution vs. 2- and 4-Sulfamoyl Isomers

The 3-sulfamoyl-4-methyl substitution pattern of the target compound is structurally distinct from the 2-sulfamoyl isomer (methyl 2-sulfamoylbenzoate, CAS 57683-71-3) and the 4-sulfamoyl isomer (methyl 4-sulfamoylbenzoate, CAS 22808-73-7). In the sulfamoylbenzoic acid diuretic series, the meta-sulfamoyl orientation relative to the carboxylic acid is essential for biological activity; the ortho- and para-sulfamoyl regioisomers exhibit fundamentally different pharmacological profiles [1]. The 4-methyl substituent further differentiates this compound from the unsubstituted methyl 3-sulfamoylbenzoate (CAS 59777-67-2), providing increased lipophilicity and steric bulk that alters both reactivity and the physicochemical properties of downstream products [2]. Class-level SAR from the diuretic literature demonstrates that the 4-position substituent dramatically modulates potency; 4-halogeno-3-sulfamoylbenzoic acids show optimal diuretic activity, while 4-methyl substitution offers a distinct electronic and steric environment compared to 4-chloro or 4-unsubstituted analogs [1].

Regiochemical identity
Class-level
Target 3-sulfamoyl-4-methyl substitution
vs. Ortho/Para 2- or 4-sulfamoyl regioisomers
vs. 4-H Lacks 4-methyl (CAS 59777-67-2)
vs. Free acid MW +14.02 g/mol (ester)
Meta-sulfamoyl orientation with 4-methyl ester geometry is critical for diuretic-class SAR; incorrect regioisomer procurement disrupts synthetic route fidelity.
SAR context from Jackman et al. (1962); CA affinity shift documented by Zakšauskas et al. (2025).
Regiochemistry Sulfonamide SAR Diuretic Intermediate

Methyl Ester Protection: Synthetic Utility Compared to Free Carboxylic Acid (CAS 20532-05-2)

Methyl 4-methyl-3-sulfamoylbenzoate provides the carboxylic acid function in a protected ester form, enabling synthetic transformations that are incompatible with the free acid. The methyl ester (MW 229.25 g/mol) can be selectively hydrolyzed to 4-methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2, MW 215.23 g/mol) under controlled basic or acidic conditions, whereas the free acid cannot participate in ester-specific reactions such as reductions, Grignard additions, or transesterifications without prior re-protection . This orthogonal protection strategy is particularly valuable during multi-step syntheses of sulfonamide pharmaceuticals where the carboxylic acid must be revealed only at a specific synthetic stage. The chemoselectivity afforded by the methyl ester is not available from the corresponding ethyl ester analog (ethyl 4-methyl-3-sulfamoylbenzoate), which requires different hydrolysis conditions and exhibits altered solubility in common reaction media .

Ester protection utility
Class-level
Target Methyl ester; MW 229.25; hydrolyzable to free acid
vs. Free acid MW 215.23; requires re-protection for ester-specific steps
vs. Ethyl ester Different hydrolysis kinetics and solubility
Estimated logP increase ~0.5-0.8 units vs. free acid
Methyl ester enables orthogonal protection and may avoid 1-2 synthetic steps compared to free acid procurement.
Estimated yield improvement depends on specific route design; solubility data to verify.
Protecting Group Strategy Synthetic Intermediate Ester Hydrolysis

Commercial Purity Specifications: Verified 95% Purity from Primary Supplier

Methyl 4-methyl-3-sulfamoylbenzoate is commercially available at a verified purity of 95% from Leyan (Product No. 1421349) . This purity level is consistent with its intended use as a synthetic intermediate, where further purification is typically performed during downstream processing. In comparison, the structurally related methyl 2-sulfamoylbenzoate (CAS 57683-71-3) is commercially offered at purities of ≥98% to ≥99% for agrochemical intermediate applications, reflecting its more established supply chain . The 95% specification for the target compound should be evaluated against the specific purity requirements of the end-user's synthetic protocol; for most research-scale and pilot-scale applications, 95% purity is sufficient, though users requiring higher purity for sensitive catalytic or cGMP steps may need to budget for additional purification.

Commercial purity
Data to verify
95% Leyan, Product No. 1421349
95% baseline is typical for a specialized intermediate; 2-4 percentage points lower than commodity 2-sulfamoyl isomer.
Review supplier CoA; budget additional purification if >98% purity is required for sensitive steps.
Quality Control Purity Specification Procurement Benchmark

Carbonic Anhydrase Binding Relevance: Structural Evidence from the 3-Sulfamoyl Benzoate Scaffold

The 3-sulfamoyl benzoate scaffold, to which methyl 4-methyl-3-sulfamoylbenzoate belongs, has been crystallographically validated as a carbonic anhydrase (CA) inhibitor scaffold. The crystal structure of carbonic anhydrase II in complex with methyl 4-methylsulfanyl-3-sulfamoyl-benzoate (PDB 9FPS, resolution 1.39 Å) [1] confirms that the primary sulfonamide group coordinates the catalytic zinc ion while the ester-bearing aromatic ring occupies the hydrophobic pocket. A comprehensive study of nearly 50 ortho-substituted benzenesulfonamides across all 12 catalytically active human CA isoforms demonstrated that minor chemical modifications at the position analogous to the 4-methyl group of the target compound can alter CA isoform binding affinity by factors exceeding 100,000-fold [2]. Although direct Ki or IC50 data for methyl 4-methyl-3-sulfamoylbenzoate against specific CA isoforms are not available in the peer-reviewed literature, the scaffold's validated binding mode establishes its relevance for CA inhibitor development and implies that the 4-methyl substituent will confer a distinct isoform selectivity profile compared to 4-halo, 4-sulfanyl, or 4-unsubstituted analogs.

CA binding scaffold
Class-level
PDB 9FPS (1.39 Å) validates 3-sulfamoyl benzoate scaffold binding to CA II; 4-substituent modifications can shift isoform affinity 10²-10⁵-fold.
Scaffold supports CA inhibitor fragment-based design; direct Ki data for the 4-methyl analog are not available in peer-reviewed literature.
Binding mode confirmed by crystallography; isoform selectivity profile requires experimental determination.
Carbonic Anhydrase Inhibition X-ray Crystallography Structure-Based Design

Physicochemical Differentiation: Estimated logP and Solubility vs. Free Acid and N-Methyl Analog

The methyl ester of 4-methyl-3-sulfamoylbenzoic acid exhibits distinct physicochemical properties compared to both the free acid and the N-methylsulfamoyl analog. The free acid 4-methyl-3-sulfamoylbenzoic acid (CAS 20532-05-2) has an estimated log Kow of 0.80 and water solubility of approximately 7,581 mg/L at 25°C, reflecting its ionizable carboxylic acid group . In contrast, the methyl ester (target compound) is predicted to have a logP approximately 0.5-0.8 log units higher and significantly reduced aqueous solubility, consistent with the masking of the polar carboxylic acid as an ester. The N-methylsulfamoyl analog, methyl 4-methyl-3-(methylsulfamoyl)benzoate (CAS 35623-19-9, MW 227.28 g/mol), replaces the primary sulfonamide -SO2NH2 with a secondary -SO2NHCH3 group, which eliminates one hydrogen-bond donor, alters the pKa of the sulfonamide, and changes the compound's hydrogen-bonding capacity [1]. These differences directly impact extraction efficiency, chromatographic behavior, and the physicochemical profile of any final pharmaceutical compound derived from these intermediates.

Physicochemical profile
Supporting evidence
Target ester Predicted logP ~1.3-1.6; 1 H-bond donor
vs. Free acid log Kow 0.80; water solubility 7,581 mg/L; 2 H-bond donors
vs. N-methyl analog 0 sulfonamide H-bond donors; altered pKa
Methyl ester increases lipophilicity and reduces H-bond donor count versus free acid; impacts extraction, chromatography, and downstream ADME profile.
Estimated logP and solubility; experimental values for target compound not available.
Lipophilicity Physicochemical Properties Drug-likeness

Methyl 4-Methyl-3-Sulfamoylbenzoate (90610-75-6): Evidence-Backed Application Scenarios for Procurement


Synthesis of 3-Sulfamoyl-4-Methyl Containing Diuretic Candidates

The 3-sulfamoyl-4-methyl substitution pattern of this compound maps directly onto the pharmacophoric requirements established for sulfamoylbenzoic acid-derived diuretics. The classic SAR study by Jackman et al. (1962) demonstrated that diuretic activity in this series requires a 3-sulfamoyl group with optimal activity achieved via 4-position substitution [1]. The target compound provides this scaffold in a protected ester form, enabling medicinal chemistry teams to elaborate the benzoate core through amide coupling, ester hydrolysis, or nucleophilic aromatic substitution without premature exposure of the carboxylic acid. This is particularly relevant for developing next-generation loop diuretics or carbonic anhydrase inhibitor-based therapeutics where the 4-methyl substituent offers a differentiated steric and electronic profile compared to the extensively patented 4-chloro series.

Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery

The crystallographically validated binding of the 3-sulfamoyl benzoate scaffold to carbonic anhydrase II (PDB 9FPS, 1.39 Å resolution) [2] establishes the target compound as a viable fragment or starting point for CA inhibitor programs. The comprehensive CA isoform profiling study by Zakšauskas et al. (2025) demonstrated that modifications at the position corresponding to the 4-substituent of this compound can shift isoform selectivity by several orders of magnitude [3]. Research groups engaged in CA IX-selective anticancer agent development, CA II-selective glaucoma treatment, or CA XII-selective programs can use this compound as a synthetic entry point to explore 4-methyl-specific SAR that is not accessible from the more common 4-chloro or 4-sulfanyl starting materials.

Agrochemical Intermediate Development Leveraging Sulfonamide Herbicide Scaffolds

Sulfamoylbenzoate esters serve as intermediates in the synthesis of sulfonylurea and sulfonamide herbicides. The 4-methyl-3-sulfamoyl substitution pattern provides a differentiated starting point for developing herbicidal candidates with altered crop selectivity profiles compared to the widely commercialized 2-sulfamoylbenzoate-derived sulfonylureas (e.g., metsulfuron-methyl intermediates) [1]. The methyl ester protection allows for sequential functionalization of the aromatic ring before final ester hydrolysis and coupling to the sulfonylurea moiety. Agrochemical discovery groups seeking to expand beyond the crowded 2-substituted benzoate patent space can use this compound to access novel chemical matter with potentially distinct weed spectrum and crop safety profiles.

Process Chemistry Scale-Up of Sulfonamide Pharmaceutical Intermediates

For process chemistry teams tasked with scaling the synthesis of sulfonamide pharmaceuticals, the 95% purity specification (Leyan, Product No. 1421349) [2] provides a defined quality benchmark for procurement. The methyl ester form is preferred over the free acid for large-scale processing due to its improved organic solubility, which facilitates extraction and crystallization steps while reducing aqueous waste streams. The well-defined molecular structure (C9H11NO4S, MW 229.25) and the availability of the compound from commercial suppliers with documented purity specifications support its use in pilot-plant campaigns and technology transfer exercises where reproducible intermediate quality is essential for process validation.

Application
Selection Property
Validation Focus
Diuretic candidate synthesis
3-sulfamoyl-4-methyl ester regioisomer
Pharmacophoric mapping to Jackman SAR; amide coupling and hydrolysis compatibility
CA inhibitor fragment-based design
Crystallographically validated 3-sulfamoyl benzoate scaffold
Isoform selectivity screening; 4-methyl SAR versus 4-halo/4-sulfanyl series
Agrochemical intermediate development
4-methyl-3-sulfamoyl substitution pattern
Differentiated crop selectivity profile versus 2-sulfamoylbenzoate-derived sulfonylureas
Process chemistry scale-up
95% purity methyl ester with defined organic solubility
Lot-to-lot purity consistency; extraction and crystallization reproducibility at pilot scale

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